2-氯-N-(4-((6-(3,5-二甲基-1H-吡唑-1-基)吡啶并-3-基)氨基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

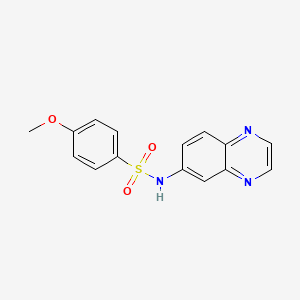

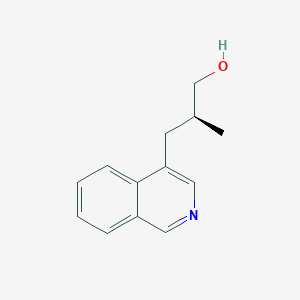

“4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C15H13N3O3S . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of quinoxaline sulfonamides, such as “4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide”, can be carried out in two steps . First, chlorosulfonation of 2-(4-methoxyphenyl)-quinoxaline is performed using chlorosulfonic acid, leading to 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. Then, quinoxaline sulfonamides are synthesized by reacting quinoxaline sulfonyl chloride with different aromatic amines under solvent-free conditions .Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 25 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 2 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 sulfonamide .Chemical Reactions Analysis

The synthesis of quinoxaline sulfonamides involves the reaction of o-phenylene diamine and 2-bromoacetophenones, carried out in ethanol under catalyst-free conditions . This process leads to the formation of various quinoxaline derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 352.41 . It is recommended to be stored at a temperature between 28°C .科学研究应用

绿色合成和抗菌活性

开发了一种新型且环保的喹喔啉磺酰胺合成方法,包括 4-甲氧基-N-(喹喔啉-6-基)苯-1-磺酰胺衍生物。该方法在乙醇中无催化剂条件下操作,为这些化合物提供了一条有效的途径。合成的磺酰胺对葡萄球菌属和 大肠杆菌表现出有希望的抗菌活性,突出了它们在抗菌应用中的潜力 (Alavi 等人,2017)。

抗癌和 PI3K 抑制特性

对与 4-甲氧基-N-(喹喔啉-6-基)苯-1-磺酰胺密切相关的 2-甲氧基-3-磺酰氨基-5-(喹唑啉-6-基或喹啉-6-基)苯甲酰胺的研究表明,这些化合物是具有显着抗癌活性的新型 PI3K 抑制剂。这些衍生物对几种人类癌细胞系表现出有效的抗增殖作用,并对 PI3K/AKT/mTOR 通路表现出抑制作用,表明它们可用作抗癌剂 (Shao 等人,2014)。

具有抗癌潜力的新型噻吩衍生物

对包含磺酰胺基团的噻吩衍生物(类似于 4-甲氧基-N-(喹喔啉-6-基)苯-1-磺酰胺)的研究表明它们具有作为抗癌剂的潜力。针对人乳腺癌细胞系 (MCF7) 测试的这些化合物显示出显着的细胞毒活性,一些衍生物表现出比标准抗癌药物阿霉素更高的活性 (Ghorab 等人,2014)。

抗结核活性

合成了喹喔啉-2-羧酸盐 1,4-二氧化物衍生物(与 4-甲氧基-N-(喹喔啉-6-基)苯-1-磺酰胺在结构上相关),并评估了它们的抗结核活性。其中一些衍生物对结核分枝杆菌(包括耐药菌株)表现出优异的体外和巨噬细胞活性。这表明这些化合物在开发新的抗结核剂方面具有潜力 (Jaso 等人,2005)。

Cu2+ 识别

研究了一系列磺酰胺基取代的苯乙叉亚烷基-3,4-二氢-1H-喹喔啉-2-酮衍生物对 Cu2+ 离子的选择性识别。这些化合物表现出对 Cu2+ 的高选择性和快速、可逆的结合,表明它们在开发新的 Cu2+ 传感器中的应用 (Korin 等人,2011)。

作用机制

While the specific mechanism of action for “4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide” is not explicitly mentioned in the search results, quinoxaline derivatives are known to exhibit various pharmacological and biological activities, such as antiviral, antibacterial, antifungal, anticancer, and antimalarial activities .

未来方向

Quinoxaline sulfonamides, including “4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide”, have shown promising results in various biomedical applications . Their broad range of biological activities suggests that they could serve as lead compounds for the development of new therapeutic agents against a wide variety of diseases .

属性

IUPAC Name |

4-methoxy-N-quinoxalin-6-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-12-3-5-13(6-4-12)22(19,20)18-11-2-7-14-15(10-11)17-9-8-16-14/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNFDAGDSPDZDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B2682293.png)

![3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2682300.png)

![2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2682301.png)

![ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate](/img/structure/B2682302.png)

![7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682304.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2682305.png)

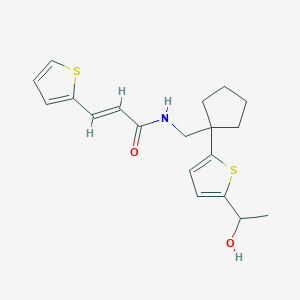

![(E)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2682310.png)

![N-(6-methylpyridin-2-yl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2682311.png)

![(4-Methylthiadiazol-5-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2682314.png)